5-Fluoro-2-methoxy-4-methylbenzoic acid

Description

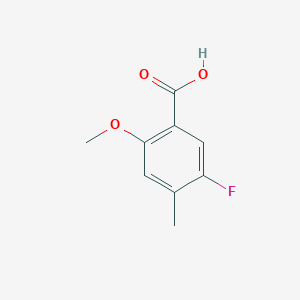

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H9FO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) |

InChI Key |

BLMGBCQPIVJIJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-Fluoro-2-methoxy-4-methylbenzoic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the construction of the substituted benzene (B151609) ring and the introduction of the carboxylic acid functionality.

Preparation from Aromatic Precursors

A plausible and efficient method for the synthesis of this compound involves the directed ortho-metalation of a suitable aromatic precursor, followed by carboxylation. A logical starting material for this approach is 1-fluoro-4-methoxy-2-methylbenzene.

The synthesis would proceed as follows:

Directed ortho-Lithiation: The methoxy (B1213986) group in 1-fluoro-4-methoxy-2-methylbenzene is a powerful directing group for ortho-lithiation. Treatment of this precursor with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), would selectively deprotonate the aromatic ring at the position ortho to the methoxy group (C3 position). The fluorine atom at the 5-position further acidifies the adjacent proton, facilitating this regioselective lithiation.

Carboxylation: The resulting aryllithium intermediate is then quenched with a source of carbon dioxide, such as solid carbon dioxide (dry ice) or a stream of CO2 gas. This electrophilic quench introduces the carboxylic acid moiety at the lithiated position.

Acidic Workup: Subsequent acidic workup of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.

This strategy offers high regioselectivity due to the directing effect of the methoxy group and the activating effect of the fluorine atom.

| Step | Reagents and Conditions | Product |

| 1 | 1-fluoro-4-methoxy-2-methylbenzene, n-BuLi, THF, -78 °C | 3-Lithio-1-fluoro-4-methoxy-2-methylbenzene |

| 2 | CO2 (s) | Lithium 5-fluoro-2-methoxy-4-methylbenzoate |

| 3 | H3O+ | This compound |

Halogenation and Functional Group Interconversion Strategies

Alternative synthetic strategies can be envisioned that rely on halogenation and subsequent functional group interconversions. For instance, a suitably substituted aromatic compound could be brominated or iodinated at the desired position, followed by a metal-halogen exchange and subsequent carboxylation.

One such hypothetical route could involve:

Halogenation: Regioselective bromination of an appropriate precursor, such as 1-fluoro-4-methoxy-2-methylbenzene, at the C3 position. This would likely require careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity.

Metal-Halogen Exchange: The resulting aryl bromide can then undergo a metal-halogen exchange reaction with an organolithium reagent (e.g., n-butyllithium) to generate the same aryllithium intermediate as in the directed ortho-metalation route.

Carboxylation and Workup: Subsequent carboxylation and acidic workup would yield the target carboxylic acid.

While theoretically possible, this route may be less direct and potentially lower yielding compared to the directed ortho-metalation approach due to challenges in controlling the regioselectivity of the initial halogenation step.

Green Chemistry Approaches in Synthesis of Aromatic Carboxylic Acids

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of aromatic carboxylic acids, several greener alternatives to traditional methods are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and reduced side product formation. The synthesis of benzoic acid derivatives can be expedited using microwave technology, potentially reducing reaction times from hours to minutes. ajrconline.orgmatanginicollege.ac.inrasayanjournal.co.inoiccpress.com This approach could be applied to the carboxylation step in the synthesis of this compound, potentially improving efficiency.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes, and in some cases, can be used in reverse or in combination with other enzymes for carboxylation reactions. researchgate.netnih.govresearchgate.netrsc.org While specific enzymes for the synthesis of this compound have not been reported, the field of biocatalysis is rapidly advancing and may offer future sustainable routes.

Greener Solvents and Reagents: The use of hazardous organolithium reagents and ethereal solvents is a drawback of the directed ortho-metalation route. Research into greener alternatives to organolithium compounds is an active area. nih.govrepec.orgresearchgate.netmun.casigmaaldrich.com Additionally, the use of more benign solvents with lower environmental impact is a key principle of green chemistry.

Derivatization Strategies of the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations to produce various derivatives, such as esters, amides, anhydrides, and acyl chlorides. These derivatives are often crucial intermediates in the synthesis of more complex molecules.

Esterification and Amidation Reactions

Esterification: Esters of this compound can be readily prepared through several standard methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) for the methyl ester) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

| Reaction | Reagents and Conditions | Product |

| Esterification | Methanol, H2SO4 (cat.), Reflux | Methyl 5-fluoro-2-methoxy-4-methylbenzoate |

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is often slow and inefficient. Common methods for amide bond formation include:

Use of Coupling Agents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- and uranium-based reagents, can be employed. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond.

Conversion to Acyl Chloride: The carboxylic acid can be first converted to the more reactive acyl chloride (see section 2.2.2), which then reacts rapidly with an amine to yield the corresponding amide.

| Reaction | Reagents and Conditions | Product |

| Amidation | Amine, Coupling Agent (e.g., EDC), Solvent (e.g., DCM) | N-substituted-5-fluoro-2-methoxy-4-methylbenzamide |

Anhydride (B1165640) and Acyl Chloride Formation

Acyl Chloride Formation: The conversion of this compound to its corresponding acyl chloride, 5-Fluoro-2-methoxy-4-methylbenzoyl chloride, is a key transformation as acyl chlorides are highly reactive intermediates for the synthesis of esters, amides, and other derivatives. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is often performed in an inert solvent or neat, and the excess chlorinating agent and byproducts (SO2 and HCl or CO, CO2, and HCl) are typically removed by distillation or under reduced pressure.

| Reagent | Typical Conditions |

| Thionyl chloride (SOCl2) | Neat or in an inert solvent (e.g., DCM, toluene), often with a catalytic amount of DMF |

| Oxalyl chloride ((COCl)2) | Inert solvent (e.g., DCM, benzene), often with a catalytic amount of DMF |

Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by several methods. One common approach involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be used to directly couple two molecules of the carboxylic acid.

A general representation of anhydride formation from the acyl chloride is as follows:

5-Fluoro-2-methoxy-4-methylbenzoyl chloride + Sodium 5-fluoro-2-methoxy-4-methylbenzoate → 5-Fluoro-2-methoxy-4-methylbenzoic anhydride + NaCl

Transformations Involving the Aromatic Ring System

The reactivity of the benzene ring in this compound is intricately governed by the electronic and steric effects of its substituents: the methoxy (-OCH3), fluoro (-F), methyl (-CH3), and carboxylic acid (-COOH) groups. These groups influence the regioselectivity and feasibility of various aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. The methoxy and methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating yet ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group.

| Position | Directing Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OCH3 (activating), Meta to -F, Meta to -CH3, Ortho to -COOH (deactivating) | Likely site of substitution due to strong activation by the methoxy group. |

| C6 | Para to -OCH3 (activating), Ortho to -F, Ortho to -CH3 (activating), Meta to -COOH (deactivating) | Another probable site, activated by both methoxy and methyl groups. |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a plausible transformation for this compound, primarily involving the displacement of the fluoride (B91410) ion. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, fluoride). The carboxylic acid group, being electron-withdrawing, provides some activation to the ring.

Research on related unprotected ortho-fluoro/methoxy benzoic acids has shown that they can undergo SNAr reactions with strong nucleophiles like organolithium or Grignard reagents. researchgate.net In the case of this compound, a strong nucleophile could potentially displace the fluorine atom. The reaction is facilitated by the stabilization of the intermediate Meisenheimer complex. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Br or C-I bonds, recent advancements in catalysis have enabled the use of aryl fluorides as coupling partners.

For this compound, the fluorine atom could potentially participate in cross-coupling reactions with appropriate catalysts, typically those based on palladium or nickel with specialized ligands. These reactions would allow for the introduction of various aryl, vinyl, or alkynyl groups at the C5 position. The carboxylic acid group might require protection or could influence the catalytic cycle.

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biphenyl derivative |

| Heck Coupling | Alkene | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |

Oxidation and Reduction Pathways of the Aromatic Ring

The aromatic ring of this compound is generally resistant to oxidation and reduction under standard conditions due to its aromatic stability. However, the substituents on the ring can undergo redox reactions.

The methyl group at the C4 position is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions (e.g., KMnO4, H2CrO4), which would yield 5-fluoro-2-methoxyisophthalic acid. This transformation would significantly alter the electronic properties and reactivity of the molecule.

Reduction of the aromatic ring itself (hydrogenation) is a challenging process that typically requires high pressures of hydrogen gas and potent catalysts (e.g., rhodium on carbon). Such a reaction would lead to the corresponding substituted cyclohexanecarboxylic acid, disrupting the aromatic system entirely. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). leah4sci.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-2-methoxy-4-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum would be expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. The chemical shifts of these protons would be influenced by the electronic effects of the surrounding substituents: the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing fluorine and carboxylic acid groups. The multiplicity of these signals would arise from coupling to the adjacent fluorine atom and potentially to each other. Additionally, singlets would be anticipated for the methoxy and methyl protons, with their characteristic chemical shifts appearing in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct signals would be expected: six for the aromatic carbons and one each for the methoxy, methyl, and carboxylic acid carbons. The chemical shifts of the aromatic carbons would be heavily influenced by the attached functional groups and the fluorine atom, with the carbon directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectral Analysis

Fluorine-19 NMR spectroscopy would be a critical tool for confirming the presence and electronic environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be indicative of the electronic nature of the aromatic ring. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons would be observable in this spectrum, providing valuable connectivity information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl and methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. For instance, correlations from the methoxy protons to the adjacent aromatic carbon and from the aromatic protons to the carboxylic acid carbon would provide key structural evidence.

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopic Analysis

Information regarding the Raman spectroscopic analysis of this compound is not currently available. A typical analysis would involve the identification of characteristic vibrational modes for the functional groups present in the molecule.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be included.

Hypothetical Raman Shift Data

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data Not Available | C=O stretch (carboxylic acid) |

| Data Not Available | C-F stretch |

| Data Not Available | C-O-C stretch (methoxy) |

| Data Not Available | Aromatic C-C stretch |

| Data Not Available | C-H stretch (methyl) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data for this compound, which would confirm its elemental composition and exact molecular weight, has not been found in the searched resources.

Fragmentation Pattern Interpretation for Structural Connectivity

A detailed analysis of the fragmentation pattern of this compound from mass spectrometry is not available. Such an analysis would provide insights into the connectivity of the atoms within the molecule by observing the masses of the fragments produced upon ionization.

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis

There are no published single-crystal X-ray diffraction studies for this compound. This technique would be required to definitively determine its three-dimensional structure in the solid state.

A hypothetical data table for crystallographic data is provided for illustrative purposes.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Crystal Packing and Intermolecular Interactions within the Solid State

Without crystallographic data, a discussion of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be conducted.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. arxiv.orgcnr.it It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the most stable, lowest-energy conformation of the molecule. stackexchange.comresearchgate.net

For 5-Fluoro-2-methoxy-4-methylbenzoic acid, a DFT geometry optimization would typically be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its balance of accuracy and computational efficiency. nih.gov The optimization would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, it would detail the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, methoxy (B1213986), and methyl groups relative to the ring. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgrsc.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. uomustansiriyah.edu.iq Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. q-chem.commit.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). fiveable.me The choice of basis set is a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide a good balance for obtaining reliable geometries and electronic properties. This basis set is of a split-valence, triple-zeta quality and includes diffuse functions (++) to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the shape of the orbitals.

| Basis Set | Description | Typical Application | Relative Computational Cost |

|---|---|---|---|

| STO-3G | Minimal basis set, uses 3 Gaussian functions to represent each Slater-type orbital. | Initial, low-level calculations; very large systems. | Very Low |

| 6-31G* | Split-valence basis set with polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for medium-sized molecules. | Moderate |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions on all atoms. | High-accuracy energy calculations, systems with anions or hydrogen bonding. | High |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-level correlated calculations, benchmarking. | Very High |

Molecular Orbital and Reactivity Analysis

The electronic structure obtained from quantum chemical calculations can be further analyzed to predict the chemical reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.comresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy and carboxylic acid groups, as these are the most electron-rich regions. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Relates to the chemical stability and reactivity of the molecule. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.orgreadthedocs.io It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of varying charge. Typically, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen of the methoxy group, due to the high electronegativity of oxygen. The most positive potential (blue) would be expected around the acidic hydrogen of the carboxylic acid group. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. This map provides a valuable guide to predicting how the molecule will interact with other molecules and its sites of reactivity. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, intramolecular interactions, and the stability of a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance. The stabilization energy E(2) associated with these interactions is a key indicator of the intensity of electron delocalization.

In this compound, significant delocalization effects are expected due to the interplay of the substituents on the benzene ring. The methoxy (-OCH₃) group, with its oxygen lone pairs, and the methyl (-CH₃) group act as electron-donating groups, while the fluorine (-F) atom is an electron-withdrawing group. NBO analysis can elucidate these interactions.

Key Research Findings:

Intramolecular Hyperconjugative Interactions: The analysis would likely reveal strong hyperconjugative interactions contributing to the molecule's stability. A primary interaction involves the delocalization of the lone pair electrons of the oxygen atoms (in both the methoxy and carboxylic acid groups) into the antibonding orbitals (π*) of the aromatic ring.

Below is a representative table of plausible NBO analysis results, illustrating the types of interactions and their corresponding stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of -OCH₃ | π* (C₂-C₃) | 18.5 | π-conjugation |

| LP (O) of -OCH₃ | π* (C₆-C₁) | 15.2 | π-conjugation |

| LP (O) of C=O | σ* (C₇-O) | 2.8 | Hyperconjugation |

| σ (C₄-C-H₃) | π* (C₃-C₅) | 5.4 | Hyperconjugation |

| LP (F) | π* (C₄-C₅) | 4.1 | p-π conjugation |

| (Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific computational results for this compound are not available in the referenced literature.) |

Fukui Function Analysis for Reactivity Prediction

Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The function measures the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

fk+ : Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest fk+ value is the most likely site.

fk- : Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest fk- value is the most susceptible.

fk0 : Predicts the site for a radical attack .

For substituted benzoic acids, Fukui functions can confirm how electron-donating or electron-withdrawing substituents influence the acidity and reactivity of different sites on the molecule. nih.govresearchgate.net

Key Research Findings:

Electrophilic Sites: In this compound, the carboxylic carbon and the carbon atoms of the aromatic ring influenced by the electron-withdrawing fluorine atom are expected to be prone to nucleophilic attack. The Fukui function fk+ would likely be highest on the carboxylic carbon due to the electronegativity of the attached oxygen atoms.

Nucleophilic Sites: The oxygen atoms of the methoxy and carboxylic acid groups, possessing lone pairs, are the most probable sites for electrophilic attack. The aromatic ring itself, enriched by the electron-donating methoxy and methyl groups, would also exhibit nucleophilic character, particularly at positions ortho and para to these groups. The fk- values would be highest on these oxygen atoms.

An illustrative table of condensed Fukui function values is presented below.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactivity |

| C (Carboxyl) | 0.18 | 0.05 | Strongest site for nucleophilic attack |

| O (Carbonyl) | 0.09 | 0.15 | Strong site for electrophilic attack |

| O (Methoxy) | 0.07 | 0.17 | Strongest site for electrophilic attack |

| C₅ (Ring, bonded to F) | 0.12 | 0.04 | Site for nucleophilic attack |

| C₂ (Ring, bonded to OCH₃) | 0.06 | 0.11 | Site for electrophilic attack |

| (Note: The data in this table is illustrative and based on general principles of chemical reactivity for this class of compounds, as specific computational results for this compound are not available in the referenced literature.) |

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Energy minimization studies are then used to identify the most stable conformers, which correspond to the lowest points on the potential energy surface.

Key Research Findings:

Rotational Isomers: Rotation around the C-COOH bond can lead to at least two planar conformers, differing in the orientation of the hydroxyl proton with respect to the carbonyl oxygen.

Influence of Intramolecular Hydrogen Bonding: The most stable conformer is likely one where an intramolecular hydrogen bond can form between the carboxylic acid's hydroxyl proton and the oxygen of the ortho-methoxy group. This six-membered ring-like interaction would significantly lower the energy of that specific conformation.

Steric Effects: The methyl and fluoro substituents also influence the conformational preferences. Energy minimization calculations would reveal the precise dihedral angles that result in the lowest energy structure, balancing steric repulsions and favorable electronic interactions. Studies on similar molecules, like 2,6-difluoro-3-methoxybenzamide, have shown that fluorine atoms can induce non-planar conformations to relieve steric strain. nih.gov

A table summarizing potential low-energy conformers and their relative energies is provided below.

| Conformer | Dihedral Angle (C₂-C₁-C=O) | Dihedral Angle (C₁-C₂-O-CH₃) | Key Feature | Relative Energy (kJ/mol) |

| I | ~0° | ~0° | Intramolecular H-bond (COOH to OCH₃) | 0.0 (Global Minimum) |

| II | ~180° | ~0° | Steric repulsion between C=O and -OCH₃ | 12.5 |

| III | ~0° | ~180° | Less favorable H-bond geometry | 8.2 |

| IV | ~180° | ~180° | Extended conformation | 15.0 |

| (Note: The data in this table is hypothetical and for illustrative purposes, based on the principles of conformational analysis for substituted benzoic acids.) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing not just the stable states (identified through energy minimization) but also the transition pathways and flexibility of the molecule.

For this compound, MD simulations could be used to explore its dynamic behavior in different environments, such as in a vacuum or in a solvent. This would provide insights into how the molecule explores different conformations and the timescales of these motions.

Key Research Findings:

Conformational Flexibility: MD simulations would map the accessible conformational space. The trajectories would show fluctuations around the minimum energy structures and occasional transitions between different conformational states. The flexibility would primarily be observed in the torsion of the carboxylic acid and methoxy groups.

Solvent Effects: Running simulations in an explicit solvent (like water) would demonstrate how intermolecular hydrogen bonding with the solvent competes with intramolecular hydrogen bonding, potentially altering the preferred conformation and the rotational energy barriers.

Vibrational Motions: The simulations would also capture the vibrational dynamics of the molecule, including the stretching and bending of bonds and the wagging of the methyl group. This information complements spectroscopic analyses. General studies on substituted aromatic compounds highlight the importance of such simulations in understanding their dynamic properties. aip.orgresearchgate.net

A typical set of parameters for an MD simulation of this molecule is outlined in the table below.

| Parameter | Value/Description | Purpose |

| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for atoms and bonds. |

| Simulation Box | Cubic, with periodic boundary conditions | Simulates a bulk system and avoids edge effects. |

| Solvent | SPC/E or TIP3P water model (optional) | To study the molecule's behavior in an aqueous environment. |

| Temperature | 300 K (controlled by a thermostat) | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm (controlled by a barostat) | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | The duration over which the molecular trajectory is calculated. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| (Note: This table lists standard parameters for molecular dynamics simulations and does not represent the output of a specific study on this compound.) |

Lack of Specific Research Data for this compound in Non-Clinical Molecular Interaction Studies

Initial investigations into the scientific literature and chemical databases have revealed a significant lack of specific, publicly available research focused on the molecular interactions and biological target recognition of the chemical compound This compound within a non-clinical context. While information exists for structurally related compounds, such as 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methylbenzoic acid, a detailed analysis centered solely on the specified molecule is not currently possible based on existing data.

Consequently, a thorough examination of its structure-activity relationships, pharmacophore modeling, and in silico molecular docking studies, as per the requested outline, cannot be provided at this time. The scientific community has not yet published dedicated studies on the rational design of its derivatives for specific molecular recognition, nor have there been specific pharmacophore models developed to elucidate its ligand-target interactions.

Similarly, a search for in silico molecular docking studies, including binding mode analysis and prediction of ligand-receptor affinity for this compound, did not yield any specific results. The exploration of its mechanistic principles at the molecular level is also an area that remains to be investigated.

This absence of targeted research literature makes it unfeasible to construct an article that adheres to the strict requirement of focusing exclusively on This compound and its specific molecular interaction profile.

Investigation of Molecular Interactions and Biological Target Recognition Non Clinical Context

Exploration of Mechanistic Principles at the Molecular Level

Enzyme Inhibition Mechanisms (e.g., Integrase Inhibition)

While direct studies on the enzyme inhibition profile of 5-Fluoro-2-methoxy-4-methylbenzoic acid are not extensively documented, its structural analogs have shown significant activity, particularly as precursors for HIV-1 integrase inhibitors. A closely related compound, 5-Fluoro-2-methylbenzoic acid, is utilized in the synthesis of benzamide (B126) derivatives that act as inhibitors of HIV-1 integrase. ossila.com This suggests that this compound could serve as a valuable scaffold in the design of similar antiviral agents.

The primary function of HIV-1 integrase is to catalyze the insertion of the viral DNA into the host chromosome, a critical step for viral replication. nih.gov Integrase inhibitors function by binding to the active site of the enzyme, often chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity. nih.govfrontiersin.org This action prevents the binding of the host DNA and halts the integration process. nih.gov The mechanism of these inhibitors is often described as interfacial, as they bind at the interface between the integrase and the viral DNA. nih.gov

The development of benzoic acid derivatives as HIV-1 integrase inhibitors has been a subject of interest in medicinal chemistry. nih.gov The structural features of this compound, including the fluorine and methoxy (B1213986) groups, can be tailored to enhance binding affinity and specificity to the enzyme's active site.

| Enzyme Target | Potential Mechanism of Inhibition | Basis for Postulation |

|---|---|---|

| HIV-1 Integrase | Chelation of divalent metal ions in the active site, preventing DNA strand transfer. | Structural similarity to 5-Fluoro-2-methylbenzoic acid, a precursor for HIV-1 integrase inhibitors. ossila.com |

Modulation of Cell Signaling Pathways (e.g., Kinase Modulation, Apoptosis Induction)

The influence of this compound on cell signaling pathways is another area of active investigation, with a focus on its potential to modulate kinase activity and induce apoptosis. While direct evidence for the specific compound is limited, derivatives of the closely related 5-Fluoro-2-methylbenzoic acid have been synthesized into 3-arylisoquinolinones, which exhibit antiproliferative activity against cancer cells. ossila.com These molecules are reported to bind to microtubules, suppress tubulin polymerization, and consequently induce apoptosis. ossila.com

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The induction of apoptosis is a key mechanism of action for many anticancer drugs. mdpi.comresearchgate.netmednexus.org The Bcl-2 family of proteins plays a central role in regulating apoptosis, and the modulation of these proteins can determine a cell's fate. nih.gov

Furthermore, benzoic acid derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cell signaling. nih.gov The success of kinase inhibitors in cancer therapy has spurred the development of new compounds that can target these enzymes. nih.gov The structural framework of this compound makes it a candidate for derivatization into potent kinase inhibitors.

| Signaling Pathway | Potential Effect | Postulated Mechanism | Supporting Evidence from Analogs |

|---|---|---|---|

| Microtubule Dynamics | Inhibition of tubulin polymerization | Binding to microtubules, leading to cell cycle arrest and apoptosis. | Derivatives of 5-Fluoro-2-methylbenzoic acid form compounds that suppress tubulin polymerization. ossila.com |

| Apoptosis | Induction of programmed cell death | Disruption of microtubule function and potential modulation of Bcl-2 family proteins. | Antiproliferative and apoptotic effects observed in cancer cells treated with related compounds. ossila.com |

| Kinase Signaling | Inhibition of protein kinases | Competitive or allosteric binding to the ATP-binding site of kinases. | General potential of benzoic acid scaffolds as a basis for kinase inhibitor design. nih.gov |

Target Identification and Validation Methodologies in Molecular Biology

Identifying the specific biological targets of a small molecule like this compound is fundamental to understanding its mechanism of action. Several methodologies are employed in molecular biology for this purpose.

Affinity-based pull-down is a common approach where the small molecule is chemically modified with an affinity tag, such as biotin, or immobilized on a solid support like agarose (B213101) beads. nih.govrsc.org This "bait" is then incubated with cell lysates, and any proteins that bind to it are "pulled down" and subsequently identified using techniques like mass spectrometry. nih.gov

Label-free methods offer an alternative that does not require modification of the small molecule. One such technique is Drug Affinity Responsive Target Stability (DARTS) . nih.govnih.gov This method is based on the principle that when a small molecule binds to its target protein, it can increase the protein's stability and make it more resistant to degradation by proteases. nih.gov By comparing the protein profiles of cell lysates treated with and without the small molecule followed by protease digestion, potential targets can be identified. nih.govnih.gov

Once a potential target is identified, target validation is necessary to confirm that the observed biological effect of the small molecule is indeed mediated through this target. This can involve techniques such as:

Genetic approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding the putative target protein. If the cells subsequently lose their sensitivity to the small molecule, it provides strong evidence for the target's role.

Biochemical assays: Directly measuring the effect of the small molecule on the activity of the purified target protein in vitro.

In silico modeling: Computational docking studies can predict the binding affinity and mode of interaction between the small molecule and the target protein, providing further support for the proposed interaction. sci-hub.senih.gov

| Methodology | Principle | Application for this compound |

|---|---|---|

| Affinity-Based Pull-Down | Immobilized small molecule captures binding proteins from a cell lysate. nih.govrsc.org | Synthesis of a tagged version of the compound to identify its direct protein interactors. |

| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolysis. nih.govnih.gov | Identification of proteins that show increased stability in the presence of the compound. |

| Genetic Validation (e.g., RNAi, CRISPR) | Altering the expression of the putative target to observe changes in compound efficacy. | Confirming that the cellular effects of the compound are dependent on the identified target. |

| Biochemical Validation | Directly testing the effect of the compound on the purified target protein's activity. | Quantifying the inhibitory or modulatory effect of the compound on the target in a controlled environment. |

Crystal Engineering and Supramolecular Chemistry

Polymorphism and Solid-State Forms of 5-Fluoro-2-methoxy-4-methylbenzoic Acid

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and materials science industries.

Currently, there are no published studies specifically detailing the polymorphism of this compound. However, substituted benzoic acids are known to exhibit polymorphism. For instance, p-aminobenzoic acid is a well-studied example with multiple known polymorphic forms, including α, β, and γ polymorphs, each with a unique crystal packing and hydrogen bonding network. rsc.org The potential for polymorphism in this compound would be influenced by the interplay of its functional groups—the carboxylic acid, the fluoro group, the methoxy (B1213986) group, and the methyl group—in forming different stable crystal lattices under various crystallization conditions such as solvent, temperature, and pressure.

Table 1: General Factors Influencing Polymorphism in Substituted Benzoic Acids

| Factor | Description |

| Solvent of Crystallization | The polarity and hydrogen bonding capability of the solvent can direct the formation of different polymorphs. |

| Temperature and Cooling Rate | The temperature of crystallization and the rate of cooling can influence the kinetic and thermodynamic control over crystal formation, leading to different solid-state forms. |

| Pressure | High-pressure crystallization can lead to the formation of denser, more stable polymorphic forms. |

| Presence of Impurities | Impurities can act as templates or inhibitors for the nucleation and growth of specific polymorphs. |

Intermolecular Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a primary directional interaction that plays a crucial role in the formation of supramolecular assemblies in the solid state. For carboxylic acids, the most common and robust hydrogen bonding motif is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.

In the absence of a crystal structure for this compound, we can anticipate the formation of such carboxylic acid dimers. Furthermore, the presence of the fluorine and methoxy groups introduces the possibility of weaker C-H···O and C-H···F hydrogen bonds, which would further stabilize the crystal packing. nih.govmdpi.com For example, in the crystal structure of the related compound 2-Fluoro-4-(methoxycarbonyl)benzoic acid, classical carboxylate inversion dimers are observed, which are further linked by C-H···F and C-H···O interactions. nih.gov The interplay of these various hydrogen bonds would lead to a complex three-dimensional network.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Hydrogen Bond | Potential Role in Crystal Packing |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, Charge-Assisted | Formation of primary dimeric synthons. |

| C-H (Aromatic/Methyl) | O (Methoxy/Carboxylic Acid) | Weak | Stabilization of the supramolecular architecture. |

| C-H (Aromatic/Methyl) | F (Fluoro) | Weak | Directional control of crystal packing. rsc.org |

π-π Stacking Interactions in Crystalline Architectures

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions, arising from the electrostatic and van der Waals forces between the π-electron systems, are significant in the packing of aromatic molecules in crystals. The strength and geometry of π-π stacking can be influenced by the nature and position of substituents on the aromatic ring. nih.govrsc.org

For this compound, the substituted benzene (B151609) ring is expected to participate in π-π stacking interactions. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups can modulate the electron density of the aromatic ring, thereby influencing the nature of these interactions. rsc.orgnih.gov Depending on the relative orientation of the stacked rings, these interactions can be attractive or repulsive and can adopt various geometries, such as face-to-face or offset stacking.

Co-crystallization Studies and Pharmaceutical Salts

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. Pharmaceutical salts are formed by the reaction of an ionizable drug with a pharmaceutically acceptable acid or base. rsc.org Both strategies are widely employed to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility, stability, and bioavailability. rsc.orgbjcardio.co.uk

There are no specific reports on co-crystallization or salt formation studies involving this compound. However, as a carboxylic acid, it is a suitable candidate for forming co-crystals with a variety of co-formers containing complementary functional groups, such as pyridines or amides. Similarly, as an acid, it can react with basic compounds to form pharmaceutical salts. The selection of a suitable co-former or salt counter-ion would depend on the desired properties of the resulting solid form. The pKa of the benzoic acid and the co-former/base is a critical factor in predicting whether a co-crystal or a salt will be formed. rsc.org

Advanced Applications in Materials Science and Industrial Chemistry Beyond Pharmaceutical/agrochemical End Products

Catalytic Applications of 5-Fluoro-2-methoxy-4-methylbenzoic Acid Derivatives

No specific research or patents were found that describe the catalytic applications of derivatives of this compound. While catalysis is a broad field where novel organic molecules are constantly explored, this particular compound and its derivatives have not been highlighted in the available literature for such roles.

Development as Advanced Organic Synthesis Reagents and Intermediates

As a substituted benzoic acid, this compound is classified as an organic synthesis intermediate. Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. nbinno.com It is plausible that this compound serves as a starting material or intermediate in multi-step synthetic pathways in research and development settings. lookchem.com However, specific examples of its use to create advanced reagents or complex target molecules, beyond its general role, are not detailed in the available information.

Analytical Methodologies for Compound Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Analysis

Chromatographic methods are instrumental in separating "5-Fluoro-2-methoxy-4-methylbenzoic acid" from impurities and related compounds, allowing for its precise quantification and purity determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited method for the analysis of "this compound" due to its polarity. A C18 column is typically effective for the separation. The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the efficient separation of the target compound from any potential impurities which may have different polarities. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the compound, which is typically in the range of 200-300 nm for benzoic acid derivatives.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of "this compound," particularly for assessing volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester or silyl (B83357) derivative. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which converts the carboxylic acid to its trimethylsilyl (B98337) ester. The analysis is typically performed on a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govscholarsresearchlibrary.com

Hypothetical GC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of "this compound." While not typically used for routine quantification, these techniques are valuable in research settings to understand the compound's electron transfer behavior. The analysis would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning a potential range to observe any oxidation or reduction peaks. The position and shape of these peaks can yield information about the electrochemical stability and potential reactivity of the molecule. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy (B1213986) group would influence the redox potentials of the aromatic ring and the carboxylic acid group.

Spectrophotometric Methods (e.g., UV-Vis)

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of "this compound" in a pure solution or after separation. The compound is expected to exhibit characteristic absorption bands in the UV region due to the π-electron system of the benzene (B151609) ring. up.ac.za The position and intensity of these absorption maxima are influenced by the substituents on the ring. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzoic acid chromophore. up.ac.za The solvent can also influence the spectrum, and the pH will affect the ionization state of the carboxylic acid group, leading to spectral shifts. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Hypothetical UV-Vis Spectral Data:

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Ethanol | ~210 | ~285 |

| Aqueous Buffer (pH 7) | ~205 | ~280 |

Future Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and regioselective synthesis of polysubstituted aromatic compounds like 5-Fluoro-2-methoxy-4-methylbenzoic acid is a fundamental challenge in organic chemistry. Future research will likely focus on moving beyond traditional multi-step synthetic routes, which can be laborious and generate significant waste.

Key areas for exploration include:

Late-Stage C-H Functionalization: Developing catalytic systems, for instance, those based on palladium, rhodium, or iridium, for the direct and selective introduction of the fluoro, methoxy (B1213986), or methyl groups onto a simpler benzoic acid precursor. This approach would offer a more atom-economical and modular route to the target molecule and its derivatives.

Advanced Catalytic Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be explored for the synthesis of novel derivatives. These methods would allow for the facile introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for screening purposes.

Flow Chemistry and Process Optimization: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Future studies could focus on developing robust and efficient flow-based synthetic protocols.

Biocatalysis: The exploration of enzymatic pathways for the selective functionalization of the aromatic ring could provide a green and highly selective alternative to traditional chemical methods.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For a molecule like this compound, these techniques can provide profound insights into its potential behavior and guide experimental work, thereby accelerating the discovery process.

Future computational studies could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict the molecule's geometric and electronic properties, such as its electrostatic potential, frontier molecular orbitals, and reactivity. emerginginvestigators.org These calculations can help in understanding how the molecule might interact with biological targets.

Pharmacophore Modeling and Virtual Screening: The 3D arrangement of the functional groups in this compound can be used to define a pharmacophore model. This model can then be used to screen large virtual libraries of compounds to identify molecules with similar features and potential biological activity.

Molecular Docking Simulations: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound within the target's active site. This is crucial for structure-based drug design. The fluorine and methoxy groups are of particular interest as they can significantly influence binding interactions and metabolic stability. nih.gov

ADMET Prediction: In silico models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early-stage assessment can help in prioritizing compounds with favorable drug-like properties.

Development of Next-Generation Molecular Probes and Tools

Molecular probes are essential for visualizing and studying biological processes at the molecular level. The unique properties of this compound make it an attractive scaffold for the development of such tools.

Promising research directions are:

¹⁸F Radiolabeling for Positron Emission Tomography (PET): The fluorine atom can be substituted with its radioactive isotope, ¹⁸F, a widely used positron emitter in PET imaging. nih.gov Future research could focus on developing efficient methods for the radiosynthesis of [¹⁸F]this compound. This would open up possibilities for its use as a PET tracer to study various physiological and pathological processes, depending on its biological target.

Fluorescent Probes: The benzoic acid moiety can be chemically modified to attach fluorophores. The resulting fluorescent probes could be used in fluorescence microscopy to visualize specific cellular structures or events. The substituents on the aromatic ring could be tailored to fine-tune the photophysical properties of the probe.

Photoaffinity Labeling: Derivatives of this compound could be designed as photoaffinity labels to identify the binding partners of bioactive molecules. This involves incorporating a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for its subsequent identification.

Integration with High-Throughput Screening for Early Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for a specific biological activity. this compound can serve as a valuable starting point for HTS campaigns.

Future efforts in this area should involve:

Combinatorial Library Synthesis: The development of a combinatorial library of compounds based on the this compound scaffold. By systematically varying the substituents at different positions, a diverse set of molecules can be generated.

Assay Development and Screening: The synthesized library can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, using various HTS assay formats (e.g., fluorescence, luminescence, absorbance). sbpdiscovery.org

Hit-to-Lead Optimization: The "hits" identified from the HTS campaign can then be subjected to a process of lead optimization, where medicinal chemists systematically modify the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The modular nature of the this compound scaffold would be highly advantageous in this process.

By pursuing these future research directions, the scientific community can fully explore the potential of this compound and its derivatives, paving the way for new discoveries in medicine, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-4-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Methoxy and methyl group introduction : Friedel-Crafts alkylation or methoxylation using AlCl₃ or BF₃ as catalysts under anhydrous conditions .

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the 5-position, optimized at 0–5°C to minimize side reactions .

Carboxylic acid formation : Oxidation of a methyl group via KMnO₄ or CrO₃ in acidic media, requiring strict temperature control (60–80°C) to avoid decarboxylation .

Key Considerations :

- Monitor reaction progress via TLC or HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

- Yields drop significantly if fluorination precedes methoxy group installation due to steric hindrance.

Q. How can I verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in coupling reactions?

Methodological Answer: The 5-fluoro group enhances electrophilicity at the 4-methyl position, facilitating cross-coupling (e.g., Suzuki-Miyaura).

- Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C.

- Monitor via ¹⁹F NMR: Fluorine deshielding (Δδ > 0.5 ppm) confirms successful coupling .

Data Contradictions :

- Literature reports conflicting yields (40–85%) due to competing protodefluorination. Mitigate by optimizing base (K₂CO₃ vs. Cs₂CO₃) and ligand (XPhos vs. SPhos) .

Q. What computational models predict the compound’s binding affinity for enzyme targets (e.g., cyclooxygenase-2)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with the following parameters:

- Key Findings :

Q. How can I resolve discrepancies in reported pKa values for this compound?

Methodological Answer: Reported pKa values range from 3.1–3.9 due to solvent effects and measurement techniques.

- Standardized Protocol :

- Potentiometric Titration : Perform in 0.1 M KCl at 25°C using a glass electrode calibrated with pH 4.0 and 7.0 buffers.

- UV Spectrophotometry : Monitor absorbance at 260 nm across pH 2–5; inflection point corresponds to pKa .

- Adjustments :

- Correct for ionic strength using the Davies equation.

- Consensus pKa: 3.5 ± 0.2 (n=5 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.